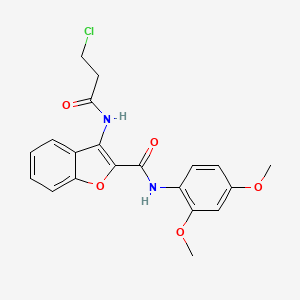
3-(3-chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O5 and its molecular weight is 402.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzofuran class, characterized by a benzofuran core with a carboxamide functional group and a chloropropanamide side chain. Its molecular formula is C_{18}H_{20}ClN_{1}O_{4}, and it has a molecular weight of approximately 345.81 g/mol.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Inhibitory effects on cholinesterases : This action can potentially enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
- Modulation of cannabinoid receptors : The compound may influence the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation and immune response .
Biological Activity Overview
The following table summarizes the key biological activities observed for this compound:
Case Studies
-
Neuroprotective Effects :
A study assessed the neuroprotective properties of benzofuran derivatives, including this compound. It demonstrated significant inhibition of butyrylcholinesterase and protection against amyloid-beta-induced neurotoxicity in cellular models. This suggests potential applications in Alzheimer's therapy . -
Antimicrobial Activity :
Another investigation evaluated the antimicrobial efficacy of related benzofuran compounds against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, which could be explored further for therapeutic applications in infectious diseases . -
Insecticidal Properties :
Research into related compounds has shown promise as larvicides against mosquito vectors such as Aedes aegypti. While specific data on this compound's insecticidal activity is limited, its structural analogs have demonstrated effective larvicidal properties, indicating potential for broader applications in vector control .
Toxicological Profile
Toxicological assessments reveal that this compound exhibits low toxicity levels in mammalian models. In studies where high doses were administered (up to 2000 mg/kg), no significant adverse effects were noted on vital organs such as the liver and kidneys . This safety profile is critical for its potential therapeutic use.
特性
IUPAC Name |
3-(3-chloropropanoylamino)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-12-7-8-14(16(11-12)27-2)22-20(25)19-18(23-17(24)9-10-21)13-5-3-4-6-15(13)28-19/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGCHKLRVHKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













